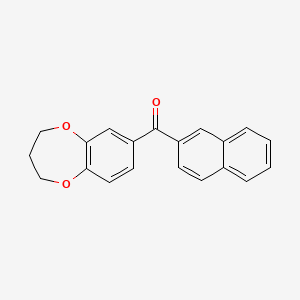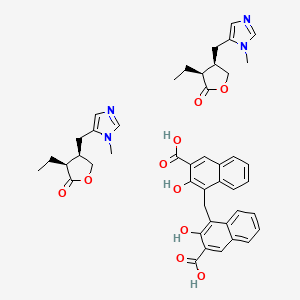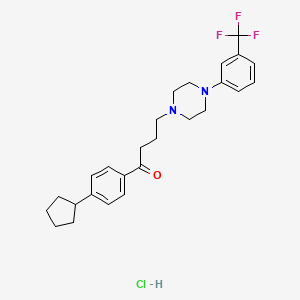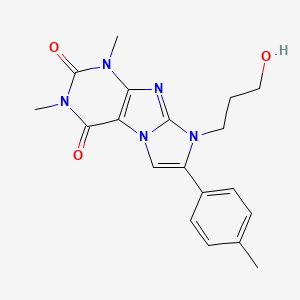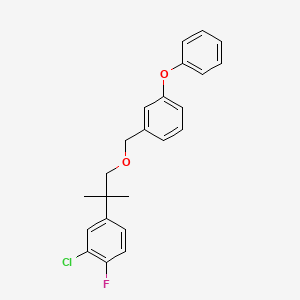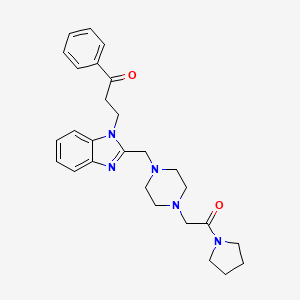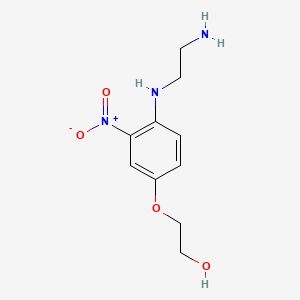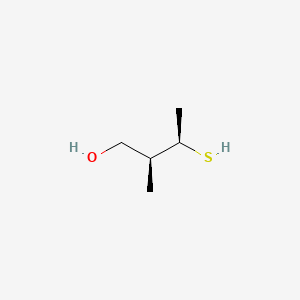
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral alcohol with a unique structure characterized by the presence of a sulfanyl group and a methyl group on a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (2S,3R)-2-Methyl-3-sulfanyl-butan-2-one using a chiral borane reagent can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the sulfanyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate
- (2S,3R)-Threonine
Uniqueness
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to the presence of both a sulfanyl group and a chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
669070-06-8 |
|---|---|
Fórmula molecular |
C5H12OS |
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
(2S,3R)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5+/m0/s1 |
Clave InChI |
RFMHFOPFUZZBAD-CRCLSJGQSA-N |
SMILES isomérico |
C[C@@H](CO)[C@@H](C)S |
SMILES canónico |
CC(CO)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


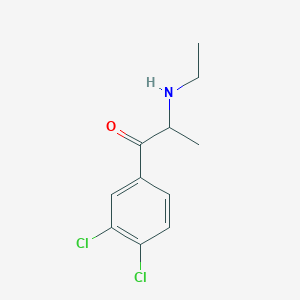

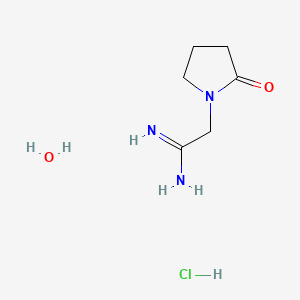

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
